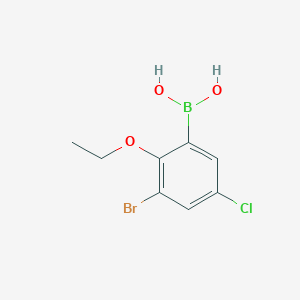

3-Bromo-5-chloro-2-ethoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-chloro-2-ethoxyphenylboronic acid is a chemical compound that belongs to the class of boronic acids. It has been widely used in scientific research due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

- Application : 3-Bromo-5-chloro-2-ethoxyphenylboronic acid serves as a boronic acid precursor in Suzuki-Miyaura reactions. Researchers use it to synthesize biaryl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science .

- Application : Scientists explore derivatives of 3-Bromo-5-chloro-2-ethoxyphenylboronic acid as potential proteasome inhibitors for cancer therapy. These compounds can selectively target cancer cells by disrupting protein degradation pathways .

- Application : Researchers use 3-Bromo-5-chloro-2-ethoxyphenylboronic acid as a building block to create more complex molecules. It can be incorporated into various scaffolds for the synthesis of functionalized compounds .

- Application : Scientists investigate the incorporation of 3-Bromo-5-chloro-2-ethoxyphenylboronic acid into polymers, dendrimers, and supramolecular assemblies. These materials may exhibit unique properties, such as self-healing behavior or stimuli-responsive features .

- Application : Researchers develop fluorescent probes based on 3-Bromo-5-chloro-2-ethoxyphenylboronic acid to detect sugars (such as glucose) or other analytes. These probes enable real-time monitoring of biological processes .

- Application : 3-Bromo-5-chloro-2-ethoxyphenylboronic acid serves as a starting reagent for synthesizing thromboxane receptor antagonists. These compounds may have therapeutic potential in cardiovascular diseases .

Suzuki-Miyaura Cross-Coupling Reactions

Drug Discovery and Medicinal Chemistry

Organic Synthesis

Materials Science

Analytical Chemistry

Thromboxane Receptor Antagonists

Propiedades

IUPAC Name |

(3-bromo-5-chloro-2-ethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrClO3/c1-2-14-8-6(9(12)13)3-5(11)4-7(8)10/h3-4,12-13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTFRWVFKUJXPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC)Br)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloro-2-ethoxyphenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-Dimethylphenyl)-2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2625886.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2625890.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2625903.png)